molecular formula C28H27FN2O4S B13116198 N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Katalognummer: B13116198
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: URZKUBMTPIOQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenethoxybenzyl and pyridin-4-ylmethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to stringent safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-(4-Fluorophenethoxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide include other sulfonamide derivatives and benzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .

Eigenschaften

Molekularformel

C28H27FN2O4S

Molekulargewicht

506.6 g/mol

IUPAC-Name

N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C28H27FN2O4S/c1-34-26-9-11-28(12-10-26)36(32,33)31(20-23-13-16-30-17-14-23)21-24-3-2-4-27(19-24)35-18-15-22-5-7-25(29)8-6-22/h2-14,16-17,19H,15,18,20-21H2,1H3

InChI-Schlüssel

URZKUBMTPIOQCY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=NC=C2)CC3=CC(=CC=C3)OCCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.